![molecular formula C7H5BF2O4 B060524 2,2-二氟-苯并[1,3]二氧杂环-5-硼酸 CAS No. 190903-71-0](/img/structure/B60524.png)
2,2-二氟-苯并[1,3]二氧杂环-5-硼酸
描述
2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid is a useful difluoromethylated building block for the synthesis of various benzodioxole-containing pharmaceutical active compounds . It has the molecular formula C7H5BF2O4 .
Synthesis Analysis
The synthesis of 2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid involves the use of raw materials like 5-Bromo-2,2-difluorobenzodioxole and Triisopropyl borate .Molecular Structure Analysis
The molecular structure of 2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid can be represented by the SMILES string OB(O)c1ccc2OC(F)(F)Oc2c1 .科学研究应用
硼酸在研究中的简介
硼酸及其衍生物,包括 2,2-二氟-苯并[1,3]二氧杂环-5-硼酸,在科学研究的各个领域发挥着至关重要的作用。这些化合物因其独特的化学性质而被广泛研究,这使得它们在从材料科学到药物化学的广泛应用中具有价值。本讨论重点介绍了 2,2-二氟-苯并[1,3]二氧杂环-5-硼酸和相关化合物的多样化科学研究应用,不包括与药物使用、剂量和副作用相关的信息。
有机光电中的应用
与硼酸密切相关的硼二吡咯基材料因其在有机光电学中的应用而受到认可,特别是在有机发光二极管 (OLED) 中。这些化合物是开发“无金属”红外发射器的组成部分,为 OLED 技术的进步做出了重大贡献。将硼酸衍生物纳入 OLED 为创建高效、可调谐且环保的光电器件开辟了新途径 (Squeo & Pasini, 2020)。
治疗应用和药物化学
苯并硼唑衍生物是另一类与硼酸密切相关的化合物,在药物化学中发现了广泛的应用。这些化合物在发现新型抗菌、抗真菌、抗原生动物和抗病毒剂方面发挥了重要作用。它们独特的作用机制归因于硼原子的缺电子性质,使苯并硼唑成为药物开发的有希望的候选者。苯并硼唑的多功能性和药物样性质突出了它们在制药工业中的重要性 (Nocentini, Supuran, & Winum, 2018)。
电化学生物传感器
铁代二茂硼酸及其衍生物的使用极大地促进了电化学生物传感器的发展。这些化合物将硼酸部分与电化学活性部分相结合,能够选择性检测糖、糖化血红蛋白和氟离子。基于铁代二茂硼酸的传感器提供了一种非酶促葡萄糖传感方法,并在监测血糖水平和检测其他生物分子方面具有潜在应用 (Wang, Takahashi, Du, & Anzai, 2014)。
环境修复
硼酸及其衍生物因其在环境修复中的潜力而受到探索,特别是在海水淡化过程中去除海水中的硼。硼酸功能化反渗透膜选择性去除硼的能力突出了它们在确保海水淡化饮用水安全中的重要性 (Tu, Nghiem, & Chivas, 2010)。
安全和危害
2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety precautions include wearing protective gloves, clothing, and eye/face protection. In case of contact with eyes, rinse cautiously with water for several minutes .
作用机制
Target of Action
Mode of Action
属性
IUPAC Name |
(2,2-difluoro-1,3-benzodioxol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O4/c9-7(10)13-5-2-1-4(8(11)12)3-6(5)14-7/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTIPUIRDXSIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC(O2)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590183 | |
| Record name | (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
190903-71-0 | |
| Record name | B-(2,2-Difluoro-1,3-benzodioxol-5-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190903-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


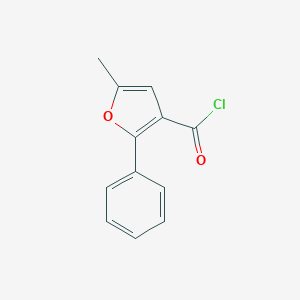

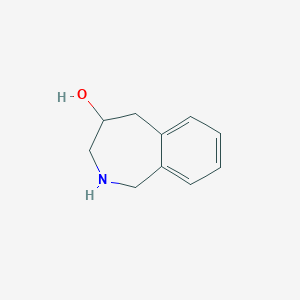
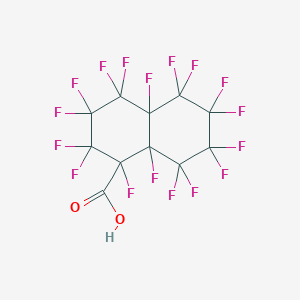
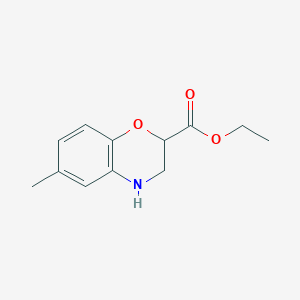

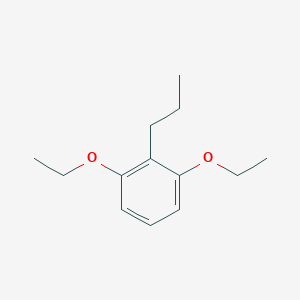
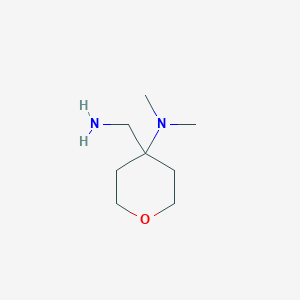
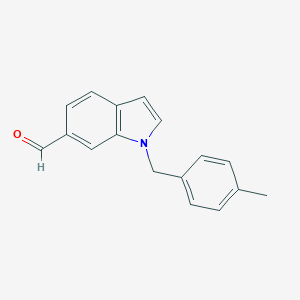
![3-[(R)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B60460.png)

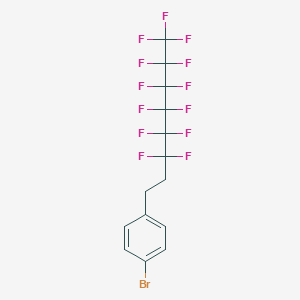
![(7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B60469.png)